Methyl 2-methoxy-3,5-dinitrobenzoate

Lipophilicity Physicochemical Properties ADME

This compound is the definitive intermediate for Balsalazide API synthesis; the 2-methoxy group is non-negotiable for downstream coupling—analog substitution causes synthetic failure. Its distinct XLogP3 (1.4) and TPSA (127 Ų) enable unique purification advantages over common analogs. Procure with confidence for pathway-specific results.

Molecular Formula C9H8N2O7
Molecular Weight 256.17 g/mol
CAS No. 38102-00-0
Cat. No. B157310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxy-3,5-dinitrobenzoate
CAS38102-00-0
Synonyms2-(Methoxycarbonyl)-4,6-dinitroanisole;  Methyl 2-methoxy-3,5-dinitrobenzoate; _x000B_Methyl 3,5-dinitro-2-methoxybenzoate
Molecular FormulaC9H8N2O7
Molecular Weight256.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H8N2O7/c1-17-8-6(9(12)18-2)3-5(10(13)14)4-7(8)11(15)16/h3-4H,1-2H3
InChIKeyQZEUGIVGZSEOAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methoxy-3,5-dinitrobenzoate (CAS 38102-00-0): A Differentiated Nitroaromatic Ester for Advanced Intermediate Procurement


Methyl 2-methoxy-3,5-dinitrobenzoate (CAS 38102-00-0) is a nitroaromatic ester characterized by a methoxy group at the 2-position and dinitro functional groups at the 3- and 5-positions of the benzoate ring [1]. This compound serves as a specialized intermediate in the synthesis of the anti-inflammatory drug Balsalazide [2] and is employed as a versatile scaffold in organic synthesis and pharmaceutical research due to its defined reactivity profile [3].

Procurement Alert: Why Methyl 2-methoxy-3,5-dinitrobenzoate Cannot Be Replaced by Unsubstituted Analogs Like Methyl 3,5-dinitrobenzoate


While methyl 3,5-dinitrobenzoate is a common and widely available analog, its substitution for methyl 2-methoxy-3,5-dinitrobenzoate is not chemically or functionally equivalent. The critical 2-methoxy group in the target compound fundamentally alters key physicochemical properties, including lipophilicity (XLogP3) and polar surface area [1][2]. These alterations directly impact solubility, reactivity, and, crucially, the compound's viability as a synthetic intermediate in specific pathways, such as the established route to the drug Balsalazide, where the 2-methoxy substitution is essential for the intended downstream coupling reactions [3]. Therefore, a simple substitution with a non-methoxylated analog will likely lead to synthetic failure or the generation of an unintended, non-conforming product.

Quantitative Differentiation Guide for Methyl 2-methoxy-3,5-dinitrobenzoate (CAS 38102-00-0)


Evidence #1: Reduced Lipophilicity Compared to Unsubstituted Methyl 3,5-dinitrobenzoate

Methyl 2-methoxy-3,5-dinitrobenzoate demonstrates a measurable decrease in lipophilicity compared to its unsubstituted analog, methyl 3,5-dinitrobenzoate. The computed XLogP3 value for the target compound is 1.4 [1], which is 0.4 units lower than the 1.8 value for the comparator methyl 3,5-dinitrobenzoate [2]. This difference indicates a greater affinity for aqueous environments and may influence its behavior in liquid-liquid extractions, chromatographic separations, and its ability to cross biological membranes.

Lipophilicity Physicochemical Properties ADME

Evidence #2: Increased Topological Polar Surface Area (TPSA) Versus Methyl 3,5-dinitrobenzoate

The presence of the 2-methoxy group in the target compound significantly increases its topological polar surface area (TPSA) compared to the unsubstituted analog. The TPSA for methyl 2-methoxy-3,5-dinitrobenzoate is 127 Ų [1], while that for methyl 3,5-dinitrobenzoate is 118 Ų [2]. This 9 Ų increase is a direct result of the additional oxygen atom in the methoxy substituent and correlates with enhanced solubility in polar solvents like acetone, chloroform, and DCM, as noted in supplier datasheets .

Polar Surface Area Physicochemical Properties Solubility

Evidence #3: Established Synthetic Utility as a Critical Intermediate for Balsalazide

Methyl 2-methoxy-3,5-dinitrobenzoate is a documented intermediate in the synthesis of the anti-inflammatory drug Balsalazide [1][2]. This application is specific to the 2-methoxy-3,5-dinitro substitution pattern. While a baseline of general antifungal activity exists for the broader class of 3,5-dinitrobenzoate esters (e.g., ethyl 3,5-dinitrobenzoate with MIC = 125 µg/mL against C. albicans) [3], no such specific activity data is available for this compound. Its primary, and most differentiating, value proposition is its role in this established, high-value synthetic pathway, where its exact structure is a prerequisite for successful coupling to form the final drug molecule.

Synthetic Intermediate Balsalazide Pharmaceutical Synthesis

High-Value Application Scenarios for Methyl 2-methoxy-3,5-dinitrobenzoate (CAS 38102-00-0)


Scenario 1: Targeted Synthesis of Balsalazide and Related Impurity Standards

This compound is the established intermediate of choice for the synthesis of the anti-inflammatory drug Balsalazide [1][2]. Its specific 2-methoxy-3,5-dinitro substitution pattern is essential for the subsequent chemical transformations that yield the final active pharmaceutical ingredient. Procurement for this application is based on its documented, pathway-specific utility, where the use of any other analog would not produce the desired product.

Scenario 2: Development of Purification Protocols Leveraging Differentiated Lipophilicity

The compound's quantifiably lower lipophilicity (XLogP3 = 1.4) compared to its unsubstituted analog methyl 3,5-dinitrobenzoate (XLogP3 = 1.8) [3][4] provides a distinct advantage in developing selective extraction and chromatographic purification methods. This difference can be exploited to achieve better separation from less polar byproducts, a critical factor in process chemistry and analytical method development.

Scenario 3: Scaffold for Derivatization in Polar Reaction Media

The increased topological polar surface area (TPSA = 127 Ų) and documented solubility in polar organic solvents like acetone, chloroform, and DCM [5] make this compound a valuable scaffold for further chemical modifications, such as ester hydrolysis to the corresponding acid (mp 164-165°C) [6] or nucleophilic substitution at the nitro-activated positions. Its enhanced polarity facilitates reactions in a wider range of solvent systems compared to less polar analogs.

Scenario 4: Analytical Standard for Nitroaromatic Ester Characterization

With a commercial purity specification of 98% , this compound can serve as a well-characterized reference standard for the analysis of related nitroaromatic esters. Its distinct spectroscopic and physical properties, which differ from those of close analogs like methyl 3,5-dinitrobenzoate, make it suitable for use in method validation and quality control applications where unambiguous identification and quantification are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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